3-fluoro-N-allylcinnamamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C12H12FNO/c1-2-8-14-12(15)7-6-10-4-3-5-11(13)9-10/h2-7,9H,1,8H2,(H,14,15) |
InChI Key |
YMLIMMJJEWFXHD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 Fluoro N Allylcinnamamide
Direct Synthesis Approaches to 3-Fluoro-N-allylcinnamamide
The formation of the amide bond in this compound is central to its synthesis. This can be achieved through both traditional and modern catalytic methods, starting from 3-fluorocinnamic acid or its derivatives.
Conventional Amidation Reactions Employing 3-Fluorocinnamoyl Precursors
Conventional amidation represents a robust and widely employed strategy for the synthesis of this compound. These methods typically involve the reaction of a 3-fluorocinnamoyl precursor with allylamine (B125299). The most common precursor is 3-fluorocinnamic acid itself, which requires activation to facilitate the nucleophilic attack by the amine.
One primary approach is the conversion of 3-fluorocinnamic acid into a more reactive acyl chloride, 3-fluorocinnamoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comresearchgate.net The resulting 3-fluorocinnamoyl chloride is highly electrophilic and reacts readily with allylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. ashdin.com
Alternatively, direct coupling of 3-fluorocinnamic acid with allylamine can be achieved using various coupling reagents that activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. nih.gov These reactions are often supplemented with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions, including racemization if chiral centers are present. bachem.com Phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also serve as highly efficient coupling agents for forming the amide bond. nih.gov
| Precursor | Reagent/Catalyst | Description |
|---|---|---|
| 3-Fluorocinnamic acid | SOCl₂ or Oxalyl Chloride, then Allylamine | Two-step process where the carboxylic acid is first converted to the more reactive acyl chloride before reaction with the amine. |
| 3-Fluorocinnamic acid | EDC/HOBt and Allylamine | A one-pot reaction where the carbodiimide (B86325) (EDC) activates the carboxylic acid, facilitated by HOBt to form an active ester that then reacts with allylamine. |
| 3-Fluorocinnamic acid | PyBOP and Allylamine | A phosphonium-based coupling reagent that provides rapid and efficient amide bond formation under mild conditions. |
Exploration of Novel Catalytic and Green Chemistry Methodologies in Cinnamamide (B152044) Synthesis
In recent years, the development of more sustainable and efficient synthetic methods has become a priority. These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. mdpi.com
One innovative approach is the three-component coupling reaction, which can generate cinnamamides in a single step from an aromatic aldehyde, an amine, and a carbon source like Meldrum's acid. rsc.orgrsc.org For the synthesis of this compound, this would involve reacting 3-fluorobenzaldehyde (B1666160), allylamine, and Meldrum's acid. This method is highly atom-economical, producing CO₂ and acetone (B3395972) as byproducts, and avoids the need for pre-synthesized cinnamic acid, coupling reagents, or oxidants. rsc.org
Biocatalysis offers another green alternative. Enzymes, such as immobilized lipases like Lipozyme® TL IM, have been shown to catalyze the ammonolysis of methyl cinnamates to produce cinnamamides. mdpi.com This enzymatic approach can be integrated into continuous-flow microreactors, allowing for mild reaction conditions (e.g., 45 °C), short reaction times, and easy catalyst recycling. mdpi.com
Furthermore, direct catalytic amidation using boric acid has been explored as an environmentally friendly method. Boric acid can catalyze the reaction between a cinnamic acid and an amine, sometimes enhanced by ultrasonic irradiation to reduce reaction times. researchgate.net
| Methodology | Reactants | Key Features |
|---|---|---|
| Three-Component Coupling | 3-Fluorobenzaldehyde, Allylamine, Meldrum's Acid | One-pot synthesis, no coupling reagents or catalysts, high atom economy. rsc.orgrsc.org |
| Enzyme Catalysis | Methyl 3-fluorocinnamate, Allylamine, Lipozyme® TL IM | Mild conditions, environmentally friendly catalyst, suitable for continuous-flow systems. mdpi.com |
| Boric Acid Catalysis | 3-Fluorocinnamic acid, Allylamine | Inexpensive and environmentally benign catalyst. researchgate.net |
Derivatization and Scaffold Functionalization via the N-Allyl Moiety
The N-allyl group of this compound is not merely a structural component but a reactive handle that allows for a wide range of chemical transformations, enabling the creation of diverse molecular scaffolds.
Intramolecular [2+2] Cycloaddition Reactions of N-Allylcinnamamides
One of the most powerful transformations of N-allylcinnamamides is the intramolecular [2+2] cycloaddition. This photochemical reaction allows for the construction of complex, sp³-rich cyclobutane-fused scaffolds. researchgate.net Specifically, upon irradiation with light in the presence of a photosensitizer, the alkene of the cinnamoyl group and the alkene of the N-allyl group can react to form a bicyclic system.
Visible-light photocatalysis has emerged as a particularly mild and efficient way to promote this reaction. researchgate.net Iridium-based photosensitizers, such as [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, are highly effective. researchgate.netresearchgate.net The proposed mechanism involves the photosensitizer absorbing light and reaching an excited state. It then transfers its energy to the cinnamamide, promoting it to a triplet state. This excited molecule then undergoes the intramolecular cycloaddition to form a diradical intermediate, which subsequently collapses to yield the final aryl-3-azabicyclo[3.2.0]heptanone product with high diastereoselectivity. researchgate.net This reaction provides stereospecific access to these valuable azabicyclic structures. researchgate.net
| Reaction Type | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, Blue LEDs | Aryl-3-azabicyclo[3.2.0]heptanone | High diastereoselectivity, mild conditions, access to complex scaffolds. researchgate.netresearchgate.net |
| Intramolecular [2+2] Photocycloaddition | Benzophenone, UV light (366 nm) | Aryl-3-azabicyclo[3.2.0]heptanone | Classic triplet sensitization method. researchgate.net |
Selective Chemical Modifications and Functional Group Interconversions on the Allyl Chain
The double bond of the N-allyl group is susceptible to a variety of selective chemical modifications, allowing for further functionalization of the this compound scaffold. These reactions can introduce new functional groups and stereocenters.
Common transformations of the allyl group include:
Isomerization: The terminal double bond can be isomerized to an internal enamide using ruthenium or iridium catalysts. nih.govacs.org This transformation is significant as enamides are valuable synthetic intermediates.
Oxidation: The alkene can be oxidized to form diols (via dihydroxylation using OsO₄), epoxides (using peroxy acids like m-CPBA), or cleaved to form aldehydes (via ozonolysis).
Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding N-propyl derivative or hydroboration-oxidation to yield a terminal alcohol.
These modifications allow for the synthesis of a diverse library of compounds starting from a single precursor, which is highly valuable in fields like medicinal chemistry for structure-activity relationship studies.
Synthetic Routes to Key Fluorinated Cinnamoyl Building Blocks
The accessibility of this compound is dependent on the availability of its key precursor, 3-fluorocinnamic acid. Several reliable synthetic routes exist for this building block, typically starting from 3-fluorobenzaldehyde.
One of the most common methods is the Knoevenagel condensation . In this reaction, 3-fluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine. cinnamic-acid.comprepchem.com The mixture is heated, leading to condensation and subsequent decarboxylation to yield trans-3-fluorocinnamic acid. prepchem.com An alternative green chemistry approach utilizes an ionic liquid as the solvent and ammonium (B1175870) acetate (B1210297) as the catalyst, which can simplify product isolation and allow for catalyst recycling. google.com
Another important precursor is 3-fluorocinnamoyl chloride , which is typically synthesized from 3-fluorocinnamic acid by treating it with a chlorinating agent like thionyl chloride (SOCl₂). smolecule.com This acyl chloride is a key intermediate for many of the amidation reactions described in section 2.1.1.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
The definitive identification and structural confirmation of this compound, like other synthetic compounds, rely on a suite of advanced spectroscopic and analytical techniques. These methodologies provide a detailed "fingerprint" of the molecule, confirming its atomic composition, connectivity, and three-dimensional arrangement. The primary techniques employed for the elucidation of cinnamamide derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. ui.ac.idnih.govjetir.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be utilized to provide a complete picture of the molecular framework.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aromatic ring, the olefinic protons of the cinnamoyl backbone, and the protons of the N-allyl group. The coupling patterns between adjacent protons would help to confirm the connectivity of the molecule. For instance, the olefinic protons would typically appear as doublets with a large coupling constant, characteristic of a trans configuration. mdpi.com
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. mdpi.com The chemical shifts of the signals would indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). For example, the carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift. mdpi.com
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique for confirming its presence and electronic environment. A single signal would be expected for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its position.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₁₂H₁₂FNO). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
The combination of these techniques provides a comprehensive and unambiguous structural characterization of this compound.
Spectroscopic Data for Cinnamamide Derivatives
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.8 | 115 - 140 |
| Olefinic Protons (α,β to C=O) | 6.3 - 7.7 | 118 - 145 |
| N-H (Amide) | 5.5 - 8.5 | - |
| Allyl Group (=CH₂) | 5.1 - 5.3 | 115 - 118 |
| Allyl Group (=CH-) | 5.8 - 6.0 | 132 - 136 |
| Allyl Group (-CH₂-) | 3.8 - 4.2 | 42 - 48 |
| Carbonyl Carbon (C=O) | - | 164 - 168 |
Biological Activity and Pharmacological Potential of Cinnamamide Derivatives Contextualizing 3 Fluoro N Allylcinnamamide
Broad Spectrum of Biological Activities Documented for Cinnamamide (B152044) Analogues
Cinnamamide derivatives are recognized for a wide array of biological activities. researchgate.netresearchgate.net These compounds, both naturally occurring and synthetic, have been investigated for their therapeutic potential across various disease models. The versatility of the cinnamamide scaffold has made it a "privileged structure" in medicinal chemistry, serving as a valuable template for the design of novel drug-like molecules. researchgate.net
The diverse biological activities attributed to cinnamamide derivatives include:
Anticancer and Antimitotic Effects: Many cinnamamide analogues have demonstrated the ability to inhibit the proliferation of cancer cells.
Antimicrobial Properties: This class of compounds has shown efficacy against a range of microbial pathogens, including bacteria and fungi. researchgate.netresearchgate.netresearchgate.net
Anti-inflammatory and Immunomodulatory Actions: Cinnamamide derivatives have been shown to modulate inflammatory pathways. researchgate.netresearchgate.netnih.gov
Neuropharmacological Activities: A significant number of cinnamamide derivatives exhibit effects on the central and peripheral nervous systems, including anticonvulsant, antidepressant, and neuroprotective properties. nih.govdntb.gov.ua
Other Bioactivities: The pharmacological scope of cinnamamides also extends to antioxidant, antidiabetic, antiviral, and anti-melanogenic activities. researchgate.netresearchgate.net
The broad spectrum of activities highlights the importance of the cinnamamide core in interacting with various biological systems. The specific substitutions on the phenyl ring and the amide group play a crucial role in determining the potency and selectivity of these compounds for different therapeutic targets.
Investigations into Specific Pharmacological Applications for 3-Fluoro-N-allylcinnamamide and Related Structures
Given the established biological activities of cinnamamide derivatives, it is plausible that this compound would exhibit pharmacological potential in several areas. The introduction of a fluorine atom can enhance properties such as metabolic stability and membrane permeability, while the N-allyl group can influence binding to specific biological targets.
The cinnamamide scaffold is a key feature in the development of new anticancer agents. nih.gov Research has shown that derivatives of cinnamic acid can exhibit antiproliferative and antimetastatic activities. For instance, certain synthetic cinnamic acid esters have demonstrated efficacy against murine melanoma cells. nih.gov
A study on newly synthesized cinnamide-fluorinated derivatives revealed their potential as bioactive anticancer agents. The antiproliferative properties of these compounds were evaluated against the HepG2 liver cancerous cell line. One particular derivative, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, showed significant antiproliferative activity against this cell line. nih.gov Furthermore, hybrids of CI-994 and cinnamamide analogues have been designed and synthesized, with some compounds exhibiting inhibitory activity against histone deacetylase 1 (HDAC1) and potent antiproliferative effects against various cancer cell lines, including Hut78, A549, U-937, and PC-3 cells. researchgate.net
The potential mechanism for the anticancer activity of some cinnamamide derivatives is linked to their ability to act as Michael acceptors, which can lead to increased oxidative stress within cancer cells, ultimately causing apoptosis. preprints.org
Table 1: Antiproliferative Activity of Selected Cinnamamide Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Phenyl 2,3-dibromo-3-phenylpropanoate | B16-F10 (murine melanoma) | Most effective in cytotoxicity and cell migration assays | nih.gov |
| Imidazolone derivative with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 (liver cancer) | IC50 value of 4.23 μM | nih.gov |
| Cinnamamide-benzamide hybrid (compound 5q) | Hut78, A549, U-937, PC-3 | Potent antiproliferative activity | researchgate.net |
| N-(1-adamantyl) analogue | HCT-116 (colorectal cancer) | IC50 = 14.7 µM | preprints.org |
Cinnamamide derivatives have been investigated for their potential to modulate inflammatory responses. researchgate.netresearchgate.net A series of ring-substituted N-arylcinnamanilides were tested for their anti-inflammatory potential. Many of these compounds were found to significantly attenuate the lipopolysaccharide-induced activation of NF-κB, a key transcription factor in the inflammatory process. nih.govresearchgate.net
Specifically, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide demonstrated the highest inhibitory effect on NF-κB at a concentration of 2 µM. nih.govresearchgate.net Some of these compounds also led to a decrease in the levels of TNF-α, a pro-inflammatory cytokine. nih.govresearchgate.net
Another study focused on a series of cinnamamides and their anti-inflammatory activities, identifying a compound that could block LPS-induced MD2/TLR4 pro-inflammatory signaling. This compound also showed efficacy in attenuating sepsis and acute lung injury in in vivo models. nih.gov The mechanism of action was determined to be the direct targeting and binding to MD2, thereby inhibiting the formation of the MD2/TLR4 complex. nih.gov
Table 2: Anti-inflammatory Activity of Selected N-Arylcinnamamide Derivatives
| Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB activation | High inhibition at 2 µM | nih.govresearchgate.net |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB activation | High inhibition at 2 µM | nih.govresearchgate.net |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB activation | High inhibition at 2 µM | nih.govresearchgate.net |
| Cinnamamide derivative 2i | MD2/TLR4 signaling | Directly targets and binds to MD2 | nih.gov |
The antimicrobial properties of cinnamamide derivatives are well-documented. researchgate.netresearchgate.netresearchgate.net A variety of synthetic cinnamamides have been evaluated for their activity against pathogenic fungi and bacteria. researchgate.net
In one study, a series of cinnamamide derivatives with a morpholine moiety were synthesized and evaluated for their antimicrobial activity. Compounds with electron-releasing methoxy (B1213986) groups on the phenyl ring of the cinnamamide showed potent activity against tested bacterial and fungal organisms. For example, certain derivatives exhibited excellent antifungal activity against Candida albicans and Aspergillus flavus.
Another study investigated nineteen synthetic cinnamides and cinnamates for their antimicrobial activity. One derivative with a butyl substituent showed the best antifungal profile, while a derivative with an isopropyl group was important for antibacterial activity. researchgate.netnih.gov Furthermore, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have shown significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL. mdpi.com
Table 3: Antimicrobial Activity of Selected Cinnamamide Derivatives
| Derivative Type | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Cinnamamides with morpholine moiety | Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Methoxy-substituted compounds showed significant activity. | |
| Butyl-substituted cinnamamide | Fungi | Best antifungal profile in the series. | researchgate.netnih.gov |
| Isopropyl-substituted cinnamamide | Bacteria | Important for antibacterial activity. | researchgate.netnih.gov |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Staphylococcus and Enterococcus species | MIC values of 1–4 µg/mL. | mdpi.com |
Cinnamamide derivatives have shown significant therapeutic potential in animal models for a range of central and peripheral nervous system disorders. nih.govdntb.gov.ua The diverse activities observed in the nervous system include anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. nih.govdntb.gov.ua
The mechanisms of action for these neuropharmacological effects are varied and can involve targeting:
γ-aminobutyric acid type A (GABA-A) receptors
N-methyl-D-aspartate (NMDA) receptors
Transient receptor potential (TRP) cation channels
Voltage-gated potassium channels
Histone deacetylases (HDACs)
Prostanoid receptors
Opioid receptors
Histamine H3 receptors nih.gov
The ability of the cinnamamide scaffold to be readily modified allows for the fine-tuning of its interaction with these diverse molecular targets within the nervous system.
The pharmacological investigation of cinnamamide derivatives continues to expand into new therapeutic areas.
Antioxidant Activity: Several cinnamamide derivatives have been reported to possess antioxidant properties. researchgate.net A series of novel cinnamamide derivatives with a morpholine moiety were found to have good antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide scavenging assays. Another study on N-phenyl cinnamamide derivatives showed they could protect hepatocytes against oxidative stress by inducing cellular glutathione synthesis. nih.gov
Antidiabetic Activity: Cinnamic acid and its derivatives have been explored for their antidiabetic potential. researchgate.net A series of cinnamamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory effects. All the synthesized cinnamamides showed higher α-glucosidase activity than the parent compound, with propylcinnamamide being the most potent. ui.ac.id
Antiviral Activity: The cinnamamide scaffold has also been incorporated into molecules with potential antiviral activity. researchgate.net
Anti-melanogenic Activity: Cinnamamide derivatives have emerged as promising agents for skin lightening due to their ability to inhibit tyrosinase, a key enzyme in melanin production. nih.govresearchgate.netnih.gov Several studies have shown that cinnamamides with a 2,4-dihydroxyphenyl substituent exhibit potent inhibition of mushroom tyrosinase and effectively reduce melanin production in B16F10 melanoma cells without causing cytotoxicity. nih.govresearchgate.netnih.gov Phenethyl cinnamamide compounds from hemp seed, such as N-trans-caffeoyltyramine and N-trans-feruloyltyramine, have also been shown to inhibit melanogenesis. acs.org
Table 4: Emerging Bioactivities of Cinnamamide Derivatives
| Bioactivity | Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Antioxidant | Cinnamamides with morpholine moiety | Good free radical scavenging activity. | |
| Antidiabetic | Propylcinnamamide | Most potent α-glucosidase inhibitor in its series. | ui.ac.id |
| Anti-melanogenic | Cinnamamides with 2,4-dihydroxyphenyl group | Potent tyrosinase inhibition and reduction in melanin production. | nih.govresearchgate.netnih.gov |
| Anti-melanogenic | N-trans-caffeoyltyramine | Strongest anti-melanogenesis activity among tested phenethyl cinnamamides. | acs.org |
Mechanistic Insights and Molecular Target Identification
Elucidation of Specific Biological Targets and Associated Pathways
The therapeutic potential of the cinnamamide (B152044) scaffold is rooted in its ability to interact with various biological macromolecules, leading to the modulation of critical cellular pathways. nih.gov Research has identified several enzymes, receptors, and other cellular components as targets for this class of compounds.
Cinnamamide derivatives have demonstrated inhibitory activity against a variety of enzymes implicated in different disease states.
P-glycoprotein (P-gp): This protein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by expelling therapeutic agents from cells. ikm.org.mymdpi.com In silico studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction between cinnamamide derivatives and P-glycoprotein. ikm.org.myunhas.ac.id One study revealed that a specific cinnamamide derivative (compound 10) exhibited a strong binding affinity to P-gp, with a binding energy of -5.57 kcal/mol, forming a hydrogen bond with the Trp231 residue. ikm.org.myunhas.ac.id Molecular dynamics simulations further suggested that the binding energy of this compound is comparable to that of the standard P-gp ligand, indicating its potential as a P-glycoprotein inhibitor. ikm.org.myunhas.ac.id Another cinnamaldehyde derivative has been shown to sensitize chemo-resistant cancer cells by suppressing the expression of P-glycoprotein (also known as MDR1). nih.gov
Cyclooxygenase (COX): COX enzymes are key players in the inflammatory pathway. Phenolic cinnamic acid derivatives have been identified as potent inhibitors of COX-2, an enzyme isoform often upregulated during inflammation. researchgate.net The presence of phenolic hydroxyl groups is considered essential for the inhibitory activity against both COX-1 and COX-2 isoforms. researchgate.net Molecular docking studies have been used to explore the interactions between cinnamic acid derivatives and the active site of COX-1, revealing interactions primarily with arginine residues. researchgate.net
Myeloid Differentiation Factor 2 (MD-2): MD-2 is a crucial component of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a role in inflammation. A novel cinnamamide derivative was identified as an MD-2 inhibitor, demonstrating anti-inflammatory activity. researchgate.netnih.gov This derivative was shown to attenuate inflammation in conditions like sepsis and acute lung injury. nih.gov Further studies have shown that by targeting MD-2, a cinnamamide derivative can reduce cardiac inflammation and mitochondrial dysfunction in prediabetic models. ahajournals.orgahajournals.org
Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is often associated with cancer. Several cinnamamide derivatives have been developed as potent and specific inhibitors of tyrosine-specific protein kinases. nih.gov For instance, compounds like ST 638 have shown significant inhibitory activity against the epidermal growth factor (EGF) receptor kinase with IC50 values in the sub-micromolar range, without affecting serine/threonine-specific protein kinases. nih.gov Cinnamamide-quinazoline hybrids have also been designed as potent EGFR inhibitors, with some derivatives showing activity against the T790M mutation, which confers resistance to some cancer therapies. nih.govnih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents designed to treat hyperpigmentation disorders. nih.gov Numerous cinnamamide derivatives have been shown to be potent tyrosinase inhibitors. nih.govnih.govresearchgate.net For example, certain derivatives with a 2,4-dihydroxyphenyl group exhibited significantly higher mushroom tyrosinase inhibition than the well-known inhibitor, kojic acid. nih.govnih.gov These compounds were also effective at inhibiting cellular tyrosinase activity and melanin production in B16F10 melanoma cells without causing cytotoxicity. nih.govnih.gov
CYP53A15: Currently, there is no specific information in the reviewed literature regarding the inhibition of CYP53A15 by 3-fluoro-N-allylcinnamamide or other cinnamamide derivatives.
The cinnamamide scaffold has been incorporated into molecules targeting various receptors, particularly within the central and peripheral nervous systems. nih.gov
GABAA Receptors, NMDA Receptors, Voltage-Gated Potassium Channels, and Histamine H3 Receptors: A review of cinnamamide derivatives highlights their potential to target a range of receptors associated with neurological and psychiatric conditions. The reported activities include anticonvulsant, antidepressant, and neuroprotective effects, which are often mediated through interactions with targets such as GABA-A receptors, NMDA receptors, voltage-gated potassium channels, and histamine H3 receptors. nih.gov
TRP Cation Channels: Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. nih.govscienceopen.com Cinnamamide derivatives have been investigated as modulators of these channels. nih.gov For example, structural modifications of known TRPM8 antagonists led to the development of "open-chain" cinnamamide analogs with significant antagonistic activity at this cold-sensing channel. rsc.org
Beyond direct enzyme or receptor interactions, cinnamamide derivatives can interfere with fundamental cellular processes.
Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and transport. Several cinnamamide derivatives have been identified as tubulin polymerization inhibitors, making them of interest as potential anticancer agents. nih.govnih.govmdpi.com One potent derivative, compound 18i (a cinnamide derived pyrimidine-benzimidazole hybrid), was found to inhibit tubulin polymerization with an IC50 of 5.72 µM. nih.gov This compound induced apoptosis in cancer cells by causing cell cycle arrest in the G2/M phase and disrupting microtubule dynamics. nih.gov Similarly, compound 5a, a cinnamic acyl sulfonamide derivative, acted as an excellent tubulin inhibitor with an IC50 of 0.88 µM. nih.gov
Mitochondrial Function: A specific cinnamamide derivative, known to be an MD-2 inhibitor, has been shown to improve left ventricular function in prediabetic rats by modulating mitochondrial dynamics. ahajournals.orgahajournals.org In a state of prediabetes, this compound was observed to reduce mitochondrial reactive oxygen species (ROS), depolarization, and swelling, while also balancing the processes of mitochondrial fission and fusion. ahajournals.org
Computational Approaches for Mechanism of Action Prediction and Optimization
In silico methods are invaluable tools for predicting the mechanism of action of new compounds and for optimizing their structures to enhance activity and selectivity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how cinnamamide derivatives interact with their biological targets.
Applications in Cinnamamide Research: Docking studies have been instrumental in elucidating the binding modes of cinnamamide derivatives with various enzymes. For instance, docking simulations revealed that potent cinnamamide-based tyrosinase inhibitors bind more strongly to the active site of the enzyme than kojic acid. nih.govnih.gov In the context of cancer, docking has been used to model the interaction of derivatives with the colchicine-binding site of tubulin, P-glycoprotein, and EGFR kinases. ikm.org.mynih.govnih.govnih.gov These studies help to rationalize the structure-activity relationships observed experimentally and guide the design of more potent inhibitors. nih.govnih.gov
| Compound Class | Target Protein | Key Interactions/Findings | Reference |
|---|---|---|---|
| Cinnamamide Derivative (Compound 10) | P-glycoprotein | Binding energy of -5.57 kcal/mol; H-bond with Trp231. | ikm.org.myunhas.ac.id |
| Cinnamic Acyl Sulfonamide (Compound 5a) | Tubulin (Colchicine site) | Docking simulation performed to determine the probable binding model. | nih.gov |
| Afatinib Analogs with Cinnamamide | EGFR Kinase | Methoxy (B1213986) substitution on the cinnamamide moiety was beneficial for activity. | nih.gov |
| Cinnamamide-Quinazoline Derivatives (Compound 7g) | EGFRT790M Mutant Kinase | Docking performed to understand ligand-binding interactions. | nih.gov |
| Cinnamamides with 2,4-dihydroxyphenyl group | Tyrosinase | Bind more strongly to the active site than kojic acid. | nih.gov |
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique complements molecular docking by assessing the stability of predicted binding poses.
Investigating Cinnamamide-Target Stability: MD simulations have been applied to study the complex of a cinnamamide derivative with P-glycoprotein. ikm.org.myunhas.ac.id These simulations showed that the binding energy of the derivative, calculated using the MM-PBSA method, was similar to that of a known standard ligand, suggesting a stable interaction. ikm.org.myunhas.ac.id The root-mean-square deviation (RMSD) values from the simulation indicated that the ligand-protein complex remained stable throughout the simulation period. ikm.org.my In other studies, MD simulations have been used to refine docking results for cinnamamide derivatives with various microbial and human protein targets, providing better estimates of binding free energies. mdpi.comnih.gov Analysis of parameters such as the radius of gyration (RoG) and solvent-accessible surface area (SASA) from MD trajectories further confirms the stability of the ligand-protein complexes. nih.gov
In Silico Screening and Virtual Libraries for Novel Target Identification
The identification of novel molecular targets is a pivotal and challenging phase in the drug discovery and development pipeline. For a compound such as this compound, where the precise biological targets may not be fully elucidated, computational approaches, specifically in silico screening and the use of virtual libraries, offer a powerful and efficient strategy for hypothesis generation and target identification. These methods leverage computational power to screen vast chemical and biological spaces, thereby accelerating the process of identifying potential protein-ligand interactions and prioritizing candidates for experimental validation.
In silico screening encompasses a variety of computational techniques used to search for and identify molecules with desired biological activities. This approach is broadly categorized into two main types: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of a potential target is unknown, LBVS methods can be employed. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, a known active molecule with a similar scaffold could be used as a template to search large compound databases for molecules with comparable features.
Structure-Based Virtual Screening (SBVS)
Conversely, when the 3D structure of a potential protein target is available, SBVS, primarily through molecular docking, can be utilized. This method involves computationally placing a ligand, such as this compound, into the binding site of a protein to predict its binding affinity and orientation. This allows for the screening of large libraries of compounds against a specific target to identify those that are most likely to bind.
The Role of Virtual Libraries
Virtual libraries are large, computationally generated databases of molecules that can be screened in silico to identify potential drug candidates. These libraries can be immensely diverse and can contain millions of compounds, far exceeding the number of compounds in physical screening libraries. The composition of these libraries can be tailored for specific purposes, such as targeting a particular protein family or exploring a specific chemical space.
The process of utilizing virtual libraries for novel target identification for a compound like this compound would typically involve the following steps:
Library Curation: A virtual library of known protein targets is assembled. This library can be general or focused on a specific class of proteins, such as kinases or G-protein coupled receptors.
Reverse Docking: Instead of docking many ligands into one target, reverse docking involves docking a single ligand of interest (e.g., this compound) against a library of potential protein targets.
Scoring and Ranking: The potential protein-ligand interactions are evaluated using scoring functions that estimate the binding affinity. The targets are then ranked based on these scores.
Experimental Validation: The most promising targets identified through the in silico screening process are then subjected to experimental validation to confirm the predicted interaction and biological activity.
For instance, a study on cinnamic acid derivatives utilized a combined ligand/structure-based virtual screening approach to identify potential inhibitors against Leishmania major Dihydrofolate Reductase-Thymidylate Synthase (LmDHFR-TS). nih.govresearchgate.net This study employed an in-house database of 314 secondary metabolites derived from cinnamic acid. nih.govresearchgate.net While specific data for this compound is not available, this research illustrates the application of these computational methods to the broader class of cinnamamides.
The table below conceptualizes how data from a reverse docking screen for this compound might be presented.
| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Biological Function |
| Protein Kinase A | -9.8 | Lys72, Glu91, Leu173 | Signal Transduction |
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Inflammation |
| Carbonic Anhydrase II | -9.2 | His94, His96, Thr199 | pH Regulation |
| Monoamine Oxidase B | -8.9 | Tyr435, Cys172, Gln206 | Neurotransmitter Metabolism |
This table is illustrative and does not represent actual experimental data for this compound.
The power of in silico screening and virtual libraries lies in their ability to rapidly narrow down the vast field of potential molecular targets to a manageable number for experimental investigation. This approach not only saves significant time and resources but also provides valuable mechanistic insights into the potential modes of action of a compound, thereby guiding further drug discovery and development efforts.
Structure Activity Relationship Sar Studies of 3 Fluoro N Allylcinnamamide and Analogues
Impact of Fluoro Substitution on Pharmacological Activity, Selectivity, and Biological Interactions
The introduction of a fluorine atom to the cinnamoyl ring of N-allylcinnamamide can significantly modulate its physicochemical properties and, consequently, its biological interactions. The position of the fluoro substitution is a critical determinant of the compound's pharmacological profile.
Studies on various cinnamamide (B152044) derivatives have demonstrated that halogen substituents, including fluorine, can enhance biological activities such as anticonvulsant and antimicrobial effects. For instance, research on substituted N-phenyl cinnamamides has shown that electron-withdrawing groups on the cinnamoyl aromatic ring can increase α-glucosidase inhibitory activity. Specifically, the position of the fluorine atom (ortho, meta, or para) on the phenyl ring can drastically alter the compound's interaction with biological targets. While direct studies on 3-fluoro-N-allylcinnamamide are limited, related research on other halogenated cinnamamides indicates that a meta-substitution, as in the case of a 3-fluoro group, can lead to compounds with notable anticonvulsant properties, sometimes surpassing those of para-substituted analogues.
The high electronegativity of the fluorine atom can influence the molecule's acidity, lipophilicity, and metabolic stability. These alterations can affect how the compound is absorbed, distributed, and metabolized in the body, as well as how it binds to its target receptors or enzymes. For example, in a series of (E)- and (Z)-m-(trifluoromethyl)cinnamamides, the m-CF3 group, which has a similar electronic effect to a halogen, was found to produce less toxic and, in some cases, more active anticonvulsant products compared to previously studied amides. This suggests that the electronic properties conferred by the substituent at the meta position play a crucial role in the compound's activity profile.
Role of the N-Allyl Chain and its Stereochemistry in Biological Interactions
The N-allyl group of this compound is a key structural feature that can significantly influence the compound's biological activity. The length, branching, and stereochemistry of the N-alkyl substituent are known to be important for the pharmacological effects of cinnamamide derivatives.
While specific stereochemical studies on the N-allyl group of this compound are not extensively documented, research on related N-alkyl cinnamamides provides valuable insights. For instance, in a series of (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides, the nature of the N-alkyl group was shown to be a determinant of anticonvulsant activity. The replacement of a hydrogen atom with an alkyl group on the amide nitrogen generally impacts the molecule's lipophilicity and its ability to form hydrogen bonds, which are crucial for receptor binding.
Influence of Substituent Variations on the Cinnamoyl Moiety (e.g., Phenyl Ring Position, Alpha/Beta Substitutions)
Modifications to the cinnamoyl moiety, beyond the fluoro substitution, can have a profound impact on the biological activity of this compound analogues. These modifications include altering the position of substituents on the phenyl ring and introducing substituents at the alpha and beta positions of the propenoyl chain.
The position of the fluoro group on the phenyl ring is a critical factor. Studies on related cinnamamides have shown that moving a halogen substituent from the para to the meta or ortho position can significantly alter the compound's anticonvulsant activity and toxicity profile. For instance, in some series of cinnamamides, meta-substituted compounds have demonstrated favorable activity.
Furthermore, substitutions at the alpha and beta carbons of the cinnamoyl backbone can influence the molecule's geometry and electronic properties. For example, the introduction of methyl groups at the alpha and beta positions has been explored in various cinnamamide series. In (E)- and (Z)-m-(trifluoromethyl)cinnamamides, the presence of alpha,beta-dimethyl groups led to compounds with varying degrees of anticonvulsant activity compared to their non-methylated counterparts. These substitutions can affect the planarity of the cinnamoyl system and introduce steric hindrance, which in turn can modulate the compound's interaction with its biological target.
The electronic nature of the substituents on the phenyl ring also plays a significant role. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to increase the anticonvulsant activity of (E)-N-alkyl-alpha,beta-dimethylcinnamamides. nih.gov This suggests that modulating the electron density of the aromatic ring is a key strategy for enhancing the desired pharmacological effects.
Strategic Modifications for Enhanced Biological Potency and Efficacy
To enhance the biological potency and efficacy of this compound, several strategic modifications can be envisioned based on the established SAR of related compounds. These modifications aim to optimize the molecule's interaction with its biological target, improve its pharmacokinetic properties, and reduce potential toxicity.
One key strategy involves the manipulation of substituents on the phenyl ring of the cinnamoyl moiety. As established, the position and nature of these substituents are critical. For anticonvulsant activity, electron-withdrawing groups at the meta position have shown promise. nih.gov Therefore, exploring other electron-withdrawing groups at the 3-position or introducing additional substituents at other positions could lead to more potent analogues.
Another avenue for optimization lies in the modification of the N-allyl group. While the allyl group itself is important, exploring other N-alkyl or N-cycloalkyl substituents could fine-tune the lipophilicity and steric bulk of the molecule, potentially leading to improved receptor binding and better pharmacokinetic profiles. Comparing the activity of N-allyl derivatives with N-propyl derivatives, for instance, could provide insights into the role of the double bond in the biological activity. nih.gov
Furthermore, substitutions on the alpha and beta carbons of the propenoyl linker can be strategically employed. Introducing small alkyl groups, such as methyl groups, can alter the conformational flexibility of the molecule and introduce specific steric interactions that may be beneficial for activity. The stereochemistry of these substitutions would also need to be carefully considered, as different stereoisomers can exhibit vastly different biological activities.
The following table summarizes the anticonvulsant activity of some cinnamamide derivatives, highlighting the effects of various structural modifications.
| Compound | Substituent (Phenyl Ring) | N-Substituent | α,β-Substituent | Anticonvulsant Activity (Relative) |
| Cinnamamide | Unsubstituted | H | Unsubstituted | Low |
| (E)-N-methyl-α,β-dimethylcinnamamide | Unsubstituted | Methyl | α,β-Dimethyl | Moderate |
| (E)-p-Chloro-N-methyl-α,β-dimethylcinnamamide | p-Chloro | Methyl | α,β-Dimethyl | High |
| (E)-m-CF3-N-methyl-α,β-dimethylcinnamamide | m-Trifluoromethyl | Methyl | α,β-Dimethyl | High |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can be invaluable for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent analogues and reducing the need for extensive experimental screening.
For a series of compounds like this compound and its analogues, a QSAR model would typically be developed using a dataset of compounds with known biological activities (e.g., anticonvulsant or antimicrobial IC50 values). Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, surface area).
Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines) are used to build a predictive model. The quality of the QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds.
Advanced Research Perspectives and Applications in Drug Discovery and Development
Strategic Integration of 3-Fluoro-N-allylcinnamamide into Modern Drug Discovery Pipelines
The integration of fluorinated compounds like this compound into drug discovery pipelines is a strategic decision driven by the unique properties of the fluorine atom. Fluorine, being the most electronegative element, can alter a molecule's pKa, dipole moment, and conformation. nih.gov This can lead to enhanced target binding affinity, improved metabolic stability, and better pharmacokinetic profiles. cellclassifier.org For instance, the introduction of a fluoro substituent into various molecular frameworks has been shown to yield potent anticancer agents. nih.gov
Modern drug discovery often employs high-throughput screening (HTS) to test large libraries of compounds against a specific biological target. A compound like this compound could be included in these libraries as a starting point for identifying novel hits. Its cinnamamide (B152044) core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, while the fluorine atom provides a key modification to explore new chemical space. nih.gov
Furthermore, in lead optimization, fluorination is a common strategy to address issues such as metabolic instability. The carbon-fluorine bond is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the compound's half-life in the body. cellclassifier.org Cinnamide-fluorinated derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some showing promising results. nih.govresearchgate.netresearchgate.netnih.gov For example, a series of p-fluorocinnamide derivatives were evaluated against the HepG2 liver cancer cell line, with some compounds showing significant antiproliferative activity. nih.govnih.gov These studies underscore the potential of fluorinated cinnamamides as valuable candidates for further development in oncology drug discovery pipelines.
Rational Design of Next-Generation this compound Analogues for Specific Therapeutic Indications
Rational drug design involves modifying a lead compound's structure to improve its efficacy, selectivity, and safety. The structure of this compound offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov The key components for modification include:
The Fluorinated Phenyl Ring: The position and number of fluorine atoms can be altered. Additionally, other substituents (e.g., methoxy (B1213986), hydroxyl groups) can be introduced to the phenyl ring to probe interactions with the target's binding pocket. SAR studies on cinnamamide-quinazoline hybrids revealed that methoxy and acetoxy substitutions on the cinnamic phenyl ring enhanced activity against the T790M mutant of the epidermal growth factor receptor (EGFR). nih.gov
The N-allyl Group: The allyl group can be replaced with various aliphatic, aromatic, or heterocyclic moieties. nih.gov This can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for target engagement. Studies on α-glucosidase inhibitors showed that increasing the bulkiness and chain length of the amine substituents on the cinnamamide scaffold decreased inhibitory activity. ui.ac.id
The Acrylamide Linker: This Michael acceptor moiety is crucial for the covalent binding of some cinnamamides to their targets, such as specific amino acid residues in an enzyme's active site. researchgate.net Modifications to this linker could fine-tune its reactivity and selectivity.
By systematically synthesizing and testing analogues, researchers can build a detailed understanding of the SAR for a particular therapeutic target. This knowledge allows for the design of next-generation compounds with optimized potency and reduced off-target effects. For example, cinnamamide derivatives have been investigated for a wide range of nervous system disorders, including epilepsy, depression, and neurodegenerative diseases, by targeting receptors such as GABA-A, NMDA, and histone deacetylases (HDACs). nih.gov Rational design could be employed to create this compound analogues tailored to one of these specific indications.
Table 1: Examples of Cinnamamide Analogues and Their Biological Targets This table is interactive. You can sort and filter the data.
| Compound Class | Modification Area | Therapeutic Target/Indication | Reference |
|---|---|---|---|
| Cinnamamide-quinazoline hybrids | Phenyl ring substitution (methoxy, acetoxy) | EGFRT790M (Cancer) | nih.gov |
| N-(substituted benzyl)-4-fluorocinnamides | N-substituent | HepG2 cancer cells | nih.gov |
| Propylcinnamamide | N-substituent (propyl chain) | α-glucosidase (Diabetes) | ui.ac.id |
Development of Multi-Targeted Pharmacological Agents Based on the Cinnamamide Scaffold
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.net A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. researchgate.netnih.gov The cinnamamide scaffold is an excellent framework for creating such agents due to its versatile binding capabilities and synthetic tractability. researchgate.netnih.gov
In the context of Alzheimer's disease, for instance, researchers have designed MTDLs by integrating the cinnamamide scaffold with other pharmacophores. nih.gov These hybrid molecules have been shown to target key enzymes involved in the disease's progression, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAOs). researchgate.netnih.gov One study reported a hybrid compound that demonstrated inhibitory potency against AChE, BChE, MAO-A, and MAO-B, alongside notable antioxidant activity. nih.gov
Similarly, in cancer therapy, the cinnamamide core can be incorporated into molecules that target different aspects of tumor growth and survival. For example, by combining the cinnamamide moiety with a quinazoline (B50416) scaffold, researchers have developed potent inhibitors of EGFR, a key driver in many cancers. nih.gov Some of these compounds were effective against drug-resistant mutations like T790M. nih.gov The development of MTDLs based on the this compound structure could involve linking it to other known pharmacophores to simultaneously modulate targets like protein kinases, inflammatory pathways, or apoptosis regulators.
Application of Advanced Chemical Biology Tools and Methodologies for Cinnamamide Research
Understanding the mechanism of action of compounds like this compound requires a sophisticated chemical biology toolkit. These tools help to identify biological targets, elucidate binding interactions, and visualize the compound's effects in living systems. researchgate.net
Target Identification: To find the cellular targets of a novel cinnamamide, researchers can employ techniques like affinity chromatography. Here, an analogue of the cinnamamide is immobilized on a solid support to "pull down" its binding partners from cell lysates.
Probe Development: "Click chemistry" is a powerful tool for developing chemical probes. researchgate.net An alkyne or azide (B81097) handle can be incorporated into the this compound structure. This modified probe can then be "clicked" onto a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, allowing for visualization of the compound within cells or for its enrichment from complex mixtures.
Advanced Synthesis and Screening: Modern synthetic methodologies are accelerating the creation and testing of cinnamamide libraries. For example, the use of biocatalysis with immobilized enzymes (e.g., Lipozyme® TL IM) in continuous-flow microreactors has been shown to be a highly efficient and green method for synthesizing cinnamamide derivatives. mdpi.com This technology allows for rapid production of analogues for screening purposes under mild conditions. mdpi.com
Cell-Based Assays: Flow cytometry is a crucial tool for studying the effects of cinnamamides on cellular processes. For example, it was used to demonstrate that a fluorinated cinnamide derivative induced cell cycle arrest at the G1 phase and promoted apoptosis in HepG2 cancer cells. nih.govnih.gov
These advanced tools are essential for moving from a promising compound to a well-understood drug candidate, providing deep insights into its pharmacological mechanism.
Emerging Potential in Agrochemical and Related Fields (e.g., Herbicides, Nematicides, Insecticides)
While much of the research on cinnamamides focuses on human health, the structural features of this compound suggest potential applications in agriculture. The cinnamamide scaffold is derived from cinnamic acid, a natural plant product involved in defense mechanisms. ashdin.com Cinnamic acid and its derivatives have reported antimicrobial, antifungal, and larvicidal activities. mdpi.com
The incorporation of fluorine is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of pesticides. semanticscholar.orgbohrium.com Fluorinated compounds often exhibit increased biological activity and altered physical properties that can improve their performance as herbicides, insecticides, or fungicides.
Given the known biological activities of the parent scaffold and the enhancing properties of fluorine, this compound and its analogues represent a class of compounds worthy of investigation for agrochemical applications. mdpi.combohrium.com Screening these compounds against common agricultural pests and pathogens could uncover novel applications. For example, some synthetic cinnamates and cinnamamides have shown activity against pathogenic fungi by targeting ergosterol, a key component of fungal cell membranes. mdpi.com This mechanism of action is a proven strategy for effective fungicides. While specific data on the agrochemical use of this compound is not yet prominent, its chemical properties make it a logical candidate for inclusion in screening programs aimed at discovering next-generation crop protection agents.
Q & A
Q. How can interdisciplinary teams collaboratively troubleshoot synthesis and characterization bottlenecks?
- Methodological Answer : Implement version-controlled electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Assign roles: organic chemists optimize synthesis, analytical chemists validate purity, and computational chemists model interactions. Regular peer reviews (e.g., weekly meetings) align milestones and address technical conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
